

(4-Bromobutyl)cyclohexane: A Technical Guide to its Discovery and First Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Bromobutyl)cyclohexane

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Abstract

This technical guide provides a comprehensive overview of the alicyclic hydrocarbon **(4-Bromobutyl)cyclohexane**, a valuable building block in organic synthesis. While the specific historical record of its initial discovery is not prominently documented in scientific literature, this document outlines a plausible and widely recognized synthetic route for its first preparation. Detailed experimental protocols, key physicochemical properties, and a logical workflow of the synthesis are presented to serve as a practical resource for researchers. The reactivity of the terminal bromine atom, combined with the conformational properties of the cyclohexane ring, makes this compound a versatile intermediate in the development of novel chemical entities.

Physicochemical Properties

(4-Bromobutyl)cyclohexane is a colorless liquid with a characteristically strong bromine odor. [1] It is a halogenated hydrocarbon, and its key physical and chemical properties are summarized in the table below.

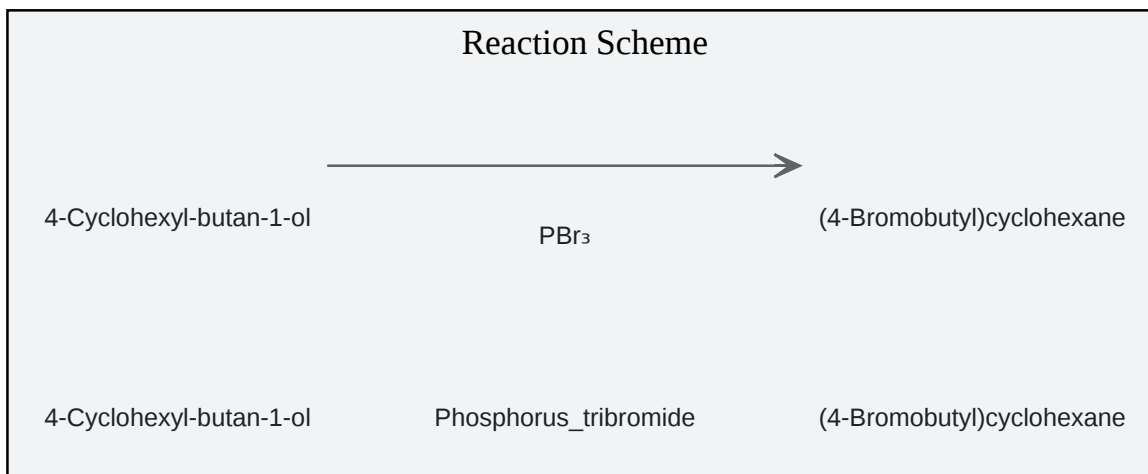
| Property | Value | Source |
|-------------------|----------------------------|--------------|
| Molecular Formula | C10H19Br | [2][3] |
| Molecular Weight | 219.16 g/mol | [2][3][4][5] |
| CAS Number | 60439-16-9 | [1][2][3][4] |
| Density | 1.152 g/cm ³ | [2][5] |
| Boiling Point | 244.1 °C at 760 mmHg | [2][5] |
| Flash Point | 98.7 °C | [2][5] |
| IUPAC Name | 1-bromo-4-cyclohexylbutane | [4] |

Plausible First Synthesis

The most probable first synthesis of **(4-Bromobutyl)cyclohexane** involves the bromination of the corresponding alcohol, 4-Cyclohexyl-butan-1-ol. This is a standard and efficient method for the preparation of primary alkyl bromides. The reaction proceeds via a nucleophilic substitution mechanism.

Reaction Scheme

The overall transformation is depicted in the following reaction scheme:



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Caption: Bromination of 4-Cyclohexyl-butan-1-ol.

Experimental Protocol

The following detailed experimental protocol is adapted from a documented synthesis of 1-bromo-4-cyclohexylbutane.[6]

Materials:

- 4-Cyclohexyl-butan-1-ol (8.1 mL, 47 mmol)
- Phosphorus tribromide (2.2 mL, 23 mmol)
- Ice
- Brine solution
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- A solution of 4-Cyclohexyl-butan-1-ol (8.1 mL, 47 mmol) is cooled to -5 °C under a nitrogen atmosphere.
- Phosphorus tribromide (2.2 mL, 23 mmol) is added dropwise over a period of 10-15 minutes.
- The reaction mixture is stirred at 0 °C for 15 minutes.
- The mixture is then allowed to warm to room temperature and stirred for 2 hours.
- Following this, the mixture is heated to 100 °C for 1.5 hours.
- The reaction is then cooled to 0 °C and quenched with the addition of 50 g of ice.
- The mixture is diluted with 100 mL of brine and extracted with diethyl ether.

- The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
- The solvent is removed, and the crude product is purified by distillation at 2 mm Hg and 100 °C.

Results

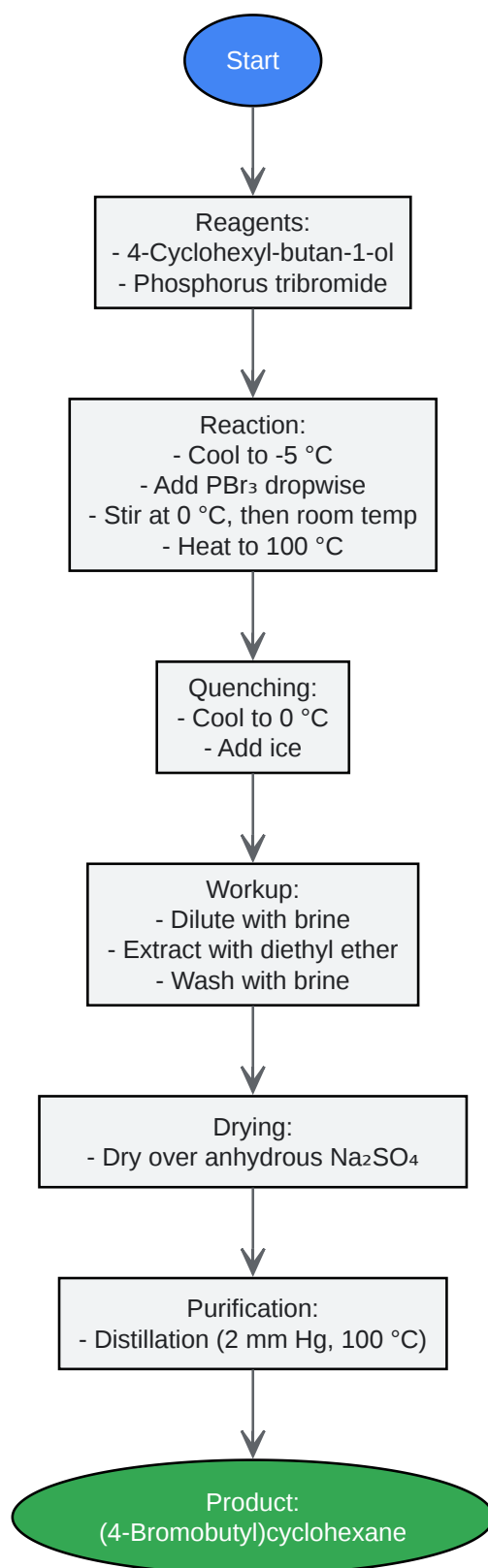
The synthesis yields 9.84 g (96%) of **(4-Bromobutyl)cyclohexane** as a colorless liquid.[\[6\]](#)

Spectroscopic Data:

- NMR (CDCl₃, TMS): δ 0.6-2.3 (m, 17H), 3.43 (t, J=7 Hz, 2H).[\[6\]](#)

Synthesis Workflow

The logical flow of the synthesis of **(4-Bromobutyl)cyclohexane** from 4-Cyclohexyl-butan-1-ol is depicted below.



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Caption: Experimental workflow for the synthesis.

Conclusion

(4-Bromobutyl)cyclohexane is a key synthetic intermediate, and its preparation from 4-cyclohexyl-butan-1-ol represents a fundamental and efficient transformation in organic chemistry. The detailed protocol and data presented in this guide offer a solid foundation for researchers utilizing this compound in their synthetic endeavors. The high yield and straightforward nature of this synthesis make it a reliable method for accessing this versatile building block.

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